molecular formula C9H16O4 B1329459 2-(2-Ethoxyethoxy)ethyl acrylate CAS No. 7328-17-8

2-(2-Ethoxyethoxy)ethyl acrylate

Cat. No.: B1329459
CAS No.: 7328-17-8
M. Wt: 188.22 g/mol
InChI Key: FTALTLPZDVFJSS-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethyl acrylate: is an organic compound with the molecular formula C9H16O4 . It is a clear, colorless to almost colorless liquid with a mild odor. This compound is known for its low volatility, high polarity, and hydrophilic nature. It is widely used in various industrial applications, particularly in the production of UV-curable materials such as inks, coatings, and adhesives .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethoxy)ethyl acrylate typically involves the esterification of diethylene glycol monoethyl ether with acrylic acid. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a stabilizer like monomethyl ether hydroquinone (MEHQ) to prevent polymerization. The reaction mixture is heated to around 95-110°C under reflux conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors. The process begins with the addition of toluene, diethylene glycol ethers, and acrylic acid into the reactor. Catalysts and stabilizers are then added, and the mixture is heated to initiate the esterification reaction. The reaction is monitored until the desired conversion is achieved, followed by neutralization, washing, and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyethoxy)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Catalysts: p-Toluenesulfonic acid, sulfuric acid.

    Stabilizers: Monomethyl ether hydroquinone (MEHQ).

    Solvents: Toluene, dichloromethane

Major Products:

Comparison with Similar Compounds

  • Diethylene glycol ethyl ether acrylate
  • Ethylene glycol methyl ether acrylate
  • Polyethylene glycol methyl ether acrylate
  • Ethylene glycol phenyl ether acrylate

Uniqueness: 2-(2-Ethoxyethoxy)ethyl acrylate stands out due to its unique combination of low volatility, high polarity, and hydrophilic nature. These properties make it particularly suitable for applications requiring high transparency, flexibility, and fast curing speeds, such as UV-curable inks and coatings .

Properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALTLPZDVFJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27015-29-8
Record name 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27015-29-8
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DSSTOX Substance ID

DTXSID6044983
Record name 2-(2-Ethoxyethoxy)ethyl prop-2-enoate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA, Liquid
Record name 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester
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Record name DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE
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Boiling Point

203 °F
Record name DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE
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CAS No.

7328-17-8
Record name 2-(2-Ethoxyethoxy)ethyl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(2-Ethoxyethoxy)ethyl PROP-2-enoate
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Record name 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester
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Record name 2-(2-Ethoxyethoxy)ethyl prop-2-enoate
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Record name 2-(2-ethoxyethoxy)ethyl acrylate
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Record name 2-(2-ETHOXYETHOXY)ETHYL PROP-2-ENOATE
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Record name DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-86.8 °F
Record name DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/299
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-(2-Ethoxyethoxy)ethyl acrylate (Carbitol Acrylate) in material science?

A: this compound is predominantly employed as a monomer in the synthesis of various polymers. It's particularly valued for its ability to impart flexibility and hydrophilicity to the resulting materials [, , , , , , , ]. For instance, it's been utilized in creating flexible electronics [], hydrophobic hydrogels for anti-fouling applications [], and even intraocular lens materials designed to prevent postoperative complications [, ].

Q2: How does the incorporation of this compound affect the glass transition temperature of polymers like PVC?

A: Studies have demonstrated that grafting this compound onto PVC chains effectively acts as an internal plasticizer, significantly lowering the glass transition temperature (Tg) of the resulting copolymer [, ]. This effect is particularly pronounced when the grafted side chains constitute more than 50% of the total polymer weight, often leading to Tg values below 0 °C [, ]. This internal plasticization offers a potentially more environmentally friendly alternative to traditional, small-molecule plasticizers [, ].

Q3: Can you elaborate on the role of this compound in the development of drug delivery systems?

A: The unique properties of this compound make it attractive for drug delivery applications. For example, it's been successfully incorporated into the design of foldable, drug-eluting intraocular lens materials []. In this context, the polymer matrix containing this compound allows for the controlled release of an antiproliferative drug (doxorubicin) in response to specific stimuli within the eye, showcasing its potential for targeted drug delivery [].

Q4: How does the water structure within a polymer matrix containing this compound contribute to its biocompatibility?

A: Research suggests that the excellent blood compatibility exhibited by polymers like poly(2-methoxyethyl acrylate) (PMEA), a close analog of poly(this compound), can be attributed to their unique water structure []. These polymers, including poly(this compound), demonstrate a characteristic "cold crystallization" of water, indicating the presence of "freezing-bound water" []. This specific type of water is believed to create a barrier between the polymer surface and biological components, thus enhancing biocompatibility [].

Q5: What is the significance of "cold crystallization" in characterizing polymers synthesized with this compound?

A: The presence of "cold crystallization" in polymers containing this compound, as observed through differential scanning calorimetry (DSC), provides insights into their water structuring capabilities and, consequently, their biocompatibility []. This phenomenon, also observed in other biocompatible polymers like PEG and PVP, is linked to the presence of "freezing-bound water" within the polymer matrix []. This particular water structure is thought to play a crucial role in minimizing interactions between the polymer surface and biological entities, thereby promoting biocompatibility [].

Q6: How does the concentration of this compound influence the mechanical properties of the resultant polymers?

A: The concentration of this compound plays a significant role in determining the mechanical properties of the polymers it forms. Studies have demonstrated that by adjusting the monomer ratio during synthesis, it's possible to fine-tune the elongation at break and modulus of elasticity of the resulting copolymer []. This tunability is crucial for tailoring the polymer's mechanical behavior for specific applications, such as creating foldable intraocular lenses with desired flexibility and strength [].

Q7: Can this compound-based polymers be used to stabilize nanoparticles in aqueous solutions?

A: Research indicates that copolymers containing this compound can effectively stabilize nanoparticles in aqueous media. A prime example is the use of catechol-containing copolymers synthesized with this compound to disperse polytetrafluoroethylene (PTFE) nanoparticles in water []. This stabilization is attributed to the adhesive properties of the catechol groups, which are enhanced by the presence of this compound in the copolymer [].

Q8: Has this compound been explored in the context of "click" chemistry for polymer functionalization?

A: Yes, research has demonstrated the feasibility of using "click" chemistry to functionalize polymers containing this compound []. By incorporating azide groups into the polymer structure, it becomes possible to utilize the copper-catalyzed azide-alkyne cycloaddition reaction to attach various functionalities to the polymer []. This strategy allows for the in situ modification of polymer properties and expands their potential applications [].

Q9: How does the self-assembly behavior of block copolymers containing this compound vary with temperature?

A: The presence of this compound in block copolymers can impart temperature-responsive self-assembly behavior []. For instance, in a CABC-type tetrablock terpolymer system, the temperature sensitivity of the poly(this compound) (PEEA) segment enables a reversible morphological transition between toroids and spherical star-like micelles []. This temperature-dependent behavior can be harnessed to create smart materials with tunable properties [].

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